2'-butyl-N-[2-(furan-2-yl)ethyl]-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide
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Overview
Description
2’-BUTYL-{N}-[2-(2-FURYL)ETHYL]-1’-OXO-1’,4’-DIHYDRO-2’{H}-SPIRO[CYCLOPENTANE-1,3’-ISOQUINOLINE]-4’-CARBOXAMIDE is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-BUTYL-{N}-[2-(2-FURYL)ETHYL]-1’-OXO-1’,4’-DIHYDRO-2’{H}-SPIRO[CYCLOPENTANE-1,3’-ISOQUINOLINE]-4’-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the spirocyclic core, followed by the introduction of the butyl and furan groups. Common synthetic routes include:
Cyclization Reactions: Formation of the spirocyclic core through cyclization of appropriate precursors under acidic or basic conditions.
Functional Group Transformations: Introduction of the butyl and furan groups through alkylation and acylation reactions.
Amide Formation: Final step involves the formation of the amide bond using coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2’-BUTYL-{N}-[2-(2-FURYL)ETHYL]-1’-OXO-1’,4’-DIHYDRO-2’{H}-SPIRO[CYCLOPENTANE-1,3’-ISOQUINOLINE]-4’-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild conditions.
Reduction: The carbonyl group can be reduced to form alcohols using reducing agents like NaBH4 or LiAlH4.
Substitution: The butyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: KMnO4, H2O2
Reduction: NaBH4, LiAlH4
Substitution: Alkyl halides, nucleophiles
Major Products
Oxidation: Furanones
Reduction: Alcohols
Substitution: Various substituted derivatives
Scientific Research Applications
2’-BUTYL-{N}-[2-(2-FURYL)ETHYL]-1’-OXO-1’,4’-DIHYDRO-2’{H}-SPIRO[CYCLOPENTANE-1,3’-ISOQUINOLINE]-4’-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for drug development due to its unique structure and biological activity.
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Material Science:
Mechanism of Action
The mechanism of action of 2’-BUTYL-{N}-[2-(2-FURYL)ETHYL]-1’-OXO-1’,4’-DIHYDRO-2’{H}-SPIRO[CYCLOPENTANE-1,3’-ISOQUINOLINE]-4’-CARBOXAMIDE involves interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Spirocyclic Isoquinolines: Compounds with similar spirocyclic structures but different substituents.
Furan Derivatives: Compounds containing the furan ring with various functional groups.
Uniqueness
2’-BUTYL-{N}-[2-(2-FURYL)ETHYL]-1’-OXO-1’,4’-DIHYDRO-2’{H}-SPIRO[CYCLOPENTANE-1,3’-ISOQUINOLINE]-4’-CARBOXAMIDE is unique due to its combination of a spirocyclic core, butyl group, and furan ring, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H30N2O3 |
---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
2-butyl-N-[2-(furan-2-yl)ethyl]-1-oxospiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxamide |
InChI |
InChI=1S/C24H30N2O3/c1-2-3-16-26-23(28)20-11-5-4-10-19(20)21(24(26)13-6-7-14-24)22(27)25-15-12-18-9-8-17-29-18/h4-5,8-11,17,21H,2-3,6-7,12-16H2,1H3,(H,25,27) |
InChI Key |
AVJGTXMSPSQVBP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=O)C2=CC=CC=C2C(C13CCCC3)C(=O)NCCC4=CC=CO4 |
Origin of Product |
United States |
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